molecular formula C14H23N3O5S B5322462 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide

5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide

Cat. No. B5322462
M. Wt: 345.42 g/mol
InChI Key: BYMIJBFCOGMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide (IMI-1) is a small molecule inhibitor that has gained attention for its potential use in scientific research applications. IMI-1 is a potent inhibitor of the enzyme isocitrate dehydrogenase 1 (IDH1), which is frequently mutated in various types of cancer.

Mechanism of Action

5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide is a potent inhibitor of IDH1, an enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) in the tricarboxylic acid cycle. IDH1 mutations result in the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which can alter cellular metabolism and epigenetics. This compound binds to the active site of IDH1 and prevents the conversion of isocitrate to α-KG, thereby reducing the production of 2-HG.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on cellular metabolism and epigenetics. Inhibition of IDH1 by this compound results in a decrease in the production of 2-HG, which can lead to changes in DNA methylation and histone modifications. In addition, this compound has been shown to induce apoptosis in IDH1-mutant cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide in lab experiments is its specificity for IDH1. This compound has been shown to have little effect on other enzymes in the tricarboxylic acid cycle, which reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other IDH1 inhibitors. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide in scientific research. One area of interest is the potential use of this compound in combination with other cancer therapies. This compound has been shown to sensitize IDH1-mutant cancer cells to chemotherapy and radiation therapy. Another potential future direction is the development of more potent and selective IDH1 inhibitors based on the structure of this compound. Finally, the role of IDH1 mutations in other diseases, such as neurodegenerative disorders, is an area of active research. This compound may have potential therapeutic applications in these diseases as well.
Conclusion
In conclusion, this compound (this compound) is a small molecule inhibitor that has potential applications in scientific research. This compound is a potent inhibitor of IDH1, which is frequently mutated in various types of cancer. This compound has been shown to have significant effects on cellular metabolism and epigenetics. While this compound has some limitations, it has potential future applications in combination therapies and the development of more potent IDH1 inhibitors.

Synthesis Methods

The synthesis of 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide involves a series of chemical reactions starting from readily available starting materials. The synthesis method was first reported by Katsuyuki et al. in 2014. The synthesis involves the reaction of 2-bromo-5-isobutylisoxazole with 4-(methylsulfonyl)morpholine in the presence of potassium carbonate to produce the desired product, this compound.

Scientific Research Applications

5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide has been used in various scientific research applications, particularly in the field of cancer research. IDH1 mutations are frequently observed in gliomas, acute myeloid leukemia, chondrosarcomas, and other cancers. This compound has been shown to inhibit the growth of IDH1-mutant cancer cells both in vitro and in vivo. In addition, this compound has been used to study the role of IDH1 mutations in cancer metabolism and epigenetics.

properties

IUPAC Name

5-(2-methylpropyl)-N-[(4-methylsulfonylmorpholin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-10(2)6-11-7-13(16-22-11)14(18)15-8-12-9-17(4-5-21-12)23(3,19)20/h7,10,12H,4-6,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMIJBFCOGMTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NCC2CN(CCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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